molecular formula C14H28N2O2 B185968 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide CAS No. 5441-76-9

2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide

Cat. No. B185968
CAS RN: 5441-76-9
M. Wt: 256.38 g/mol
InChI Key: YABMFQPTRFLMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide, also known as etomidate, is a medication that is commonly used as an anesthetic agent in medical procedures. Etomidate is a type of imidazole-based anesthetic that works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity.

Mechanism Of Action

Etomidate works by binding to the GABA-A receptors in the brain, which results in the inhibition of neuronal activity. This leads to a state of unconsciousness and loss of sensation. Etomidate has a rapid onset of action and a short duration of effect, making it an ideal anesthetic agent for short medical procedures.

Biochemical And Physiological Effects

Etomidate has several biochemical and physiological effects on the body. It decreases the activity of the sympathetic nervous system, which results in a decrease in heart rate and blood pressure. Etomidate also decreases the activity of the respiratory system, which can result in respiratory depression. In addition, 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide can cause nausea, vomiting, and pain at the injection site.

Advantages And Limitations For Lab Experiments

Etomidate has several advantages for lab experiments. It has a rapid onset of action and a short duration of effect, which makes it ideal for short medical procedures and research studies. Etomidate is also relatively safe and has a low risk of causing adverse effects. However, one of the limitations of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide is that it can cause respiratory depression, which can be dangerous in some cases.

Future Directions

There are several future directions for research on 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide. One area of research is the development of new anesthetic agents that have fewer side effects and are more effective than 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide. Another area of research is the investigation of the long-term effects of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide on the brain and the nervous system. Finally, there is a need for more research on the use of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide in specific patient populations, such as elderly patients and patients with underlying medical conditions.

Synthesis Methods

The synthesis of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide involves several steps, including the reaction of ethyl acetoacetate with diethylamine, followed by the reaction of the resulting product with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting product with a mixture of sodium hydroxide and 2-ethylbutyryl chloride, which results in the formation of 2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide.

Scientific Research Applications

Etomidate has been extensively studied in scientific research, particularly in the field of anesthesia. It has been used in various medical procedures, including surgery, electroconvulsive therapy, and endotracheal intubation. Etomidate is also used in research studies to investigate the effects of anesthetics on the brain and the nervous system.

properties

CAS RN

5441-76-9

Product Name

2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide

InChI

InChI=1S/C14H28N2O2/c1-5-11(6-2)13(17)15-9-10-16-14(18)12(7-3)8-4/h11-12H,5-10H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

YABMFQPTRFLMRD-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NCCNC(=O)C(CC)CC

Canonical SMILES

CCC(CC)C(=O)NCCNC(=O)C(CC)CC

Origin of Product

United States

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